The Strategic Synthesis and Application of 3-Bromo-1-methyl-6-nitro-1H-indazole: A Technical Guide for Medicinal Chemists
The Strategic Synthesis and Application of 3-Bromo-1-methyl-6-nitro-1H-indazole: A Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties. At the heart of this versatility lies the strategic functionalization of the indazole core, a process that allows for the fine-tuning of a molecule's physicochemical properties and its interactions with target proteins. This guide focuses on a key exemplar of such strategic functionalization: 3-Bromo-1-methyl-6-nitro-1H-indazole (CAS Number: 74209-32-8).
This compound, with its trifecta of reactive and modulating groups—a bromine atom at the 3-position, a methyl group at the N1 position, and a nitro group at the 6-position—serves as a highly valuable intermediate in the synthesis of complex, biologically active molecules. The strategic placement of these functionalities provides a versatile platform for further chemical transformations, making it an indispensable tool for researchers engaged in the design and synthesis of novel therapeutic agents. This in-depth technical guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of 3-Bromo-1-methyl-6-nitro-1H-indazole, with a particular focus on the rationale behind the synthetic methodologies and its role as a building block in drug discovery.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount for its effective utilization in synthesis and drug design. The key properties of 3-Bromo-1-methyl-6-nitro-1H-indazole are summarized below.
| Property | Value | Source |
| CAS Number | 74209-32-8 | [1] |
| Molecular Formula | C₈H₆BrN₃O₂ | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically >95-97% | [1] |
| Storage | 2-8 °C, under inert atmosphere | |
| SMILES | CN1N=C(Br)C2=C1C=C(C=C2)=O |
Synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole: A Strategic Approach
The synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole is most logically achieved through a two-step process, commencing with the commercially available 6-nitro-1H-indazole. This strategic sequence involves an initial bromination at the C3 position, followed by a regioselective methylation at the N1 position.
Step 1: Bromination of 6-nitro-1H-indazole
The first step entails the selective bromination of 6-nitro-1H-indazole to yield 3-bromo-6-nitro-1H-indazole. This reaction leverages the inherent reactivity of the C3 position of the indazole ring.
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).
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Cooling: Cool the solution to 0-5 °C using an ice bath.
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Bromination: Slowly add a solution of bromine in DMF dropwise to the cooled solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
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Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-bromo-6-nitro-1H-indazole.
Note: This protocol is adapted from a similar bromination of 5-nitro-1H-indazole and may require optimization for this specific substrate.[2]
Step 2: N1-Methylation of 3-bromo-6-nitro-1H-indazole
The subsequent step involves the regioselective methylation of the N1 position of 3-bromo-6-nitro-1H-indazole. The choice of reaction conditions is critical to favor the formation of the thermodynamically more stable N1-methylated isomer over the N2 isomer.
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Deprotonation: To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 3-bromo-6-nitro-1H-indazole in anhydrous THF dropwise at 0 °C.
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Formation of the Indazolide Anion: Allow the reaction mixture to warm to room temperature and stir for approximately 30 minutes to ensure complete formation of the indazolide anion.
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Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to isolate 3-Bromo-1-methyl-6-nitro-1H-indazole.
Note: This protocol is based on established methods for the N-alkylation of indazoles, such as the propargylation of 3-bromo-6-nitroindazole.[3]
Rationale Behind Experimental Choices:
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Solvent: DMF is a common solvent for bromination reactions due to its polar aprotic nature, which can facilitate the reaction. Anhydrous THF is used for the methylation step to prevent the quenching of the strong base, NaH.
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Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indazole nitrogen to form the indazolide anion, which is a potent nucleophile for the subsequent methylation.
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Regioselectivity: The N1-methylation is generally favored under thermodynamic control. The use of a strong base like NaH allows for the formation of the more stable N1-anion, leading to the desired product.
Characterization of 3-Bromo-1-methyl-6-nitro-1H-indazole
Predicted Spectroscopic Data:
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the N-methyl protons (around 3.8-4.2 ppm).- Aromatic protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom. Expect signals in the range of 7.5-8.5 ppm. |
| ¹³C NMR | - A signal for the N-methyl carbon (around 30-35 ppm).- Aromatic carbon signals in the range of 110-150 ppm. The carbon bearing the bromine (C3) and the carbons in the vicinity of the nitro group will be significantly shifted. |
| IR Spectroscopy | - Characteristic N-O stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).- C-Br stretching vibration (around 500-600 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 256.06 g/mol , with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio). |
Note: These are predicted values and require experimental verification.
Applications in Drug Discovery and Medicinal Chemistry
The 3-Bromo-1-methyl-6-nitro-1H-indazole scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors.
Role as a Synthetic Intermediate:
The bromine atom at the C3 position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position. The nitro group at the C6 position can be readily reduced to an amine, which can then be further functionalized, for instance, through acylation or sulfonylation, to introduce additional diversity and modulate the compound's properties. The N-methyl group at the N1 position can influence the compound's solubility, metabolic stability, and binding interactions with the target protein.
Potential as a Scaffold for Kinase Inhibitors:
The indazole core is a well-established scaffold in the design of kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, mimicking the hinge-binding motif of ATP in the kinase active site. The strategic placement of substituents on the indazole ring allows for the optimization of potency and selectivity against specific kinases. For example, the anticancer drug Pazopanib, a multi-targeted tyrosine kinase inhibitor, features a substituted indazole core, highlighting the importance of this scaffold in oncology drug discovery.[4][5][6]
Signaling Pathway and Experimental Workflow Visualization
The development of kinase inhibitors often targets specific signaling pathways implicated in diseases such as cancer. The following diagram illustrates a generalized workflow for the synthesis and evaluation of indazole-based kinase inhibitors.
Caption: A generalized workflow for the synthesis and evaluation of indazole-based kinase inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-1-methyl-6-nitro-1H-indazole and its precursors.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-1-methyl-6-nitro-1H-indazole stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated array of functional groups provides a versatile and powerful platform for the synthesis of novel, biologically active compounds. While a detailed experimental characterization of this specific isomer remains to be fully documented in publicly accessible literature, its potential as a key intermediate in the development of next-generation therapeutics, particularly kinase inhibitors, is undeniable. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications, offering a valuable resource for researchers at the forefront of drug discovery. The methodologies and insights presented herein are intended to empower scientists to harness the full potential of this and other strategically functionalized indazole scaffolds in their quest for new and effective medicines.
References
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Mol-Instincts. 3-Bromo-1-methyl-6-nitro-1H-indazole. [Link]
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Capot Chemical. Specifications of 3-Bromo-1-methyl-6-nitro-1H-indazole. [Link]
- El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3260.
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El Brahmi, N., Benchidmi, M., Essassi, E. M., Ladeira, S., & Ng, S. W. (2011). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. PubMed. [Link]
- Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849–5861.
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
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